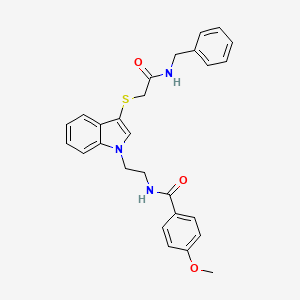

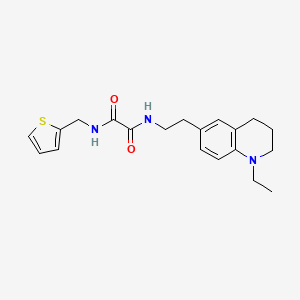

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide” is a complex organic compound. It contains several functional groups including a benzylamine, a thioether, an indole, and a benzamide . The benzylamine group is a primary amine with a benzyl group attached to the nitrogen atom . The thioether group is similar to an ether group, but with a sulfur atom instead of an oxygen atom . The indole group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The benzamide group consists of a benzene ring attached to an amide group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the benzylamine group could be introduced through a nucleophilic substitution reaction with a benzyl halide . The thioether group could be formed through a nucleophilic substitution reaction with an alkyl halide . The indole group could be synthesized through a Fischer indole synthesis or a similar method . The benzamide group could be introduced through a reaction with benzoyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzylamine and benzamide groups would likely contribute to the overall polarity of the molecule, while the thioether and indole groups could potentially participate in aromatic stacking interactions .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive functional groups. For example, the benzylamine group could participate in reactions with electrophiles, the thioether group could undergo oxidation reactions, and the indole group could participate in electrophilic aromatic substitution reactions .Applications De Recherche Scientifique

Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles

This review covers the synthesis and biological importance of 2-(thio)ureabenzothiazoles, compounds of great interest in medicinal chemistry due to their broad spectrum of biological activities. Such compounds, including the one , often undergo extensive research to explore their therapeutic applications. The review emphasizes synthetic methodologies and pharmacological activities, offering a foundation for understanding the research applications of complex compounds (Rosales-Hernández et al., 2022).

Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton Pump Inhibitors

This review discusses novel synthesis methods for omeprazole, a proton pump inhibitor, highlighting the importance of understanding the synthesis and impurities of pharmaceutical compounds. Such insights are crucial for the development and optimization of new drugs, potentially including the compound of interest (Saini et al., 2019).

Indole Synthesis: A Review and Proposed Classification

This paper proposes a classification for indole synthesis methods, providing a framework for the development of new compounds, including the exploration of indole derivatives for their therapeutic potentials. Understanding such classifications can aid in the research and development of compounds like "N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide" (Taber & Tirunahari, 2011).

Orientations Futures

The future research directions for this compound could be vast, given its complex structure and the potential for biological activity. It could be explored for potential medicinal applications, particularly given the known biological activities of benzylamines and indole derivatives . Additionally, its synthesis could be optimized to improve yield and reduce environmental impact .

Propriétés

IUPAC Name |

N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3S/c1-33-22-13-11-21(12-14-22)27(32)28-15-16-30-18-25(23-9-5-6-10-24(23)30)34-19-26(31)29-17-20-7-3-2-4-8-20/h2-14,18H,15-17,19H2,1H3,(H,28,32)(H,29,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYMHUXNNOBCOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole dihydrochloride](/img/structure/B2396958.png)

![1-(4-ethylphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2396959.png)

![2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methylisothiazol-5-yl)acetamide](/img/structure/B2396960.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid](/img/structure/B2396962.png)

![3-chloro-2-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2396967.png)

![2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2396969.png)

![2-(2-oxo-2-phenylethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2396977.png)

![N-(2,5-difluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2396979.png)